molecular formula C7H11Br B2521334 1-(Bromomethyl)-1-ethenylcyclobutane CAS No. 2287268-04-4

1-(Bromomethyl)-1-ethenylcyclobutane

Cat. No.: B2521334
CAS No.: 2287268-04-4
M. Wt: 175.069
InChI Key: ZTHVWGQSGSVBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-ethenylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-ethenylcyclobutane typically involves the bromomethylation of cyclobutene derivatives. One common method includes the reaction of cyclobutene with bromomethylating agents such as paraformaldehyde and hydrobromic acid (HBr) in the presence of acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethenylcyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.

    Electrophilic Addition: Bromine (Br₂) or chlorine (Cl₂) in organic solvents like carbon tetrachloride (CCl₄) are typical reagents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products:

    Substitution: Products include hydroxymethyl or aminomethyl derivatives.

    Addition: Dihalo derivatives such as 1,2-dibromo-1-(bromomethyl)cyclobutane.

    Oxidation: Products may include carboxylic acids or ketones.

Scientific Research Applications

1-(Bromomethyl)-1-ethenylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethenylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive due to the presence of the bromine atom, which can be easily displaced by nucleophiles. The ethenyl group, on the other hand, can participate in addition reactions with electrophiles. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of stable intermediates such as bromonium ions .

Comparison with Similar Compounds

    1-(Chloromethyl)-1-ethenylcyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-propenylcyclobutane: Similar structure but with a propenyl group instead of an ethenyl group.

Uniqueness: 1-(Bromomethyl)-1-ethenylcyclobutane is unique due to the presence of both a bromomethyl and an ethenyl group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1-(bromomethyl)-1-ethenylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-2-7(6-8)4-3-5-7/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVWGQSGSVBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.